2-(2-Methylpyridin-4-yl)ethanamine
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Overview
Description
2-(2-Methylpyridin-4-yl)ethanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a methyl group at the second position of the pyridine ring and an ethanamine group at the fourth position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)ethanamine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with ethylene oxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the ethanamine group.
Another method involves the reduction of 2-(2-Methylpyridin-4-yl)nitroethane using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also common in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyridin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Alkyl halides, halogenating agents
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amine derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2-(2-Methylpyridin-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme and inhibiting its activity. This inhibition can lead to changes in biochemical pathways, affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpyridin-3-yl)ethanamine
- 2-(2-Methylpyridin-5-yl)ethanamine
- 2-(2-Methylpyridin-6-yl)ethanamine
Comparison
2-(2-Methylpyridin-4-yl)ethanamine is unique due to the position of the methyl and ethanamine groups on the pyridine ring. This specific arrangement influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-(2-Methylpyridin-3-yl)ethanamine, the compound exhibits different chemical and biological properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLSPJQVRVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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